Tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-propyl-2H-1,3,2-oxazaphosphorine 2-oxide

Description

Properties

CAS No. |

78220-02-7 |

|---|---|

Molecular Formula |

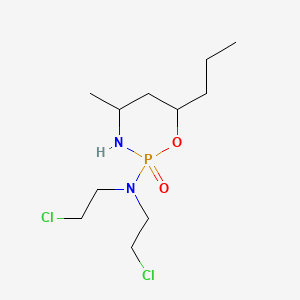

C11H23Cl2N2O2P |

Molecular Weight |

317.19 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C11H23Cl2N2O2P/c1-3-4-11-9-10(2)14-18(16,17-11)15(7-5-12)8-6-13/h10-11H,3-9H2,1-2H3,(H,14,16) |

InChI Key |

ZTPMQUASYVSDPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(NP(=O)(O1)N(CCCl)CCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropylamine to produce cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.

Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as glutathione can reduce cyclophosphamide.

Substitution: Nucleophiles such as water or amines can participate in substitution reactions.

Major Products Formed

4-Hydroxycyclophosphamide: An active metabolite with therapeutic effects.

Aldophosphamide: Another active metabolite that can further decompose into phosphoramide mustard and acrolein.

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study DNA cross-linking and repair mechanisms.

Biology: Employed in research on cell cycle regulation and apoptosis.

Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.

Mechanism of Action

Cyclophosphamide exerts its effects by cross-linking DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Cyclophosphamide is unique among nitrogen mustard derivatives due to its relatively low toxicity and high efficacy. Similar compounds include:

Ifosfamide: Another nitrogen mustard derivative with similar mechanisms but different pharmacokinetics.

Chlorambucil: A less potent nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

Melphalan: Used primarily in the treatment of multiple myeloma.

Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in combination with other chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.